2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3
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Overview
Description
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 is a labeled analog of the food mutagen and carcinogen MeIQ . It has a molecular weight of 241.27 and a molecular formula of C12H7D3N6 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.27 and a molecular formula of C12H7D3N6 . Additional properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Stability and Reactivity
Research on related compounds, like 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-NO-MeIQx), sheds light on their stability and reactivity under various conditions. These studies are crucial for understanding how such compounds might behave in biological systems or during chemical synthesis processes. For instance, the stability of N-NO-MeIQx across different pH values and its reactivity with biomolecules like glutathione and DNA has been investigated to assess its potential role in cancer initiation (Lakshmi et al., 2006).
Synthesis Techniques
The development of synthesis techniques for related heterocyclic compounds is another area of research interest. For example, a study described a copper-catalyzed reductive amination process for synthesizing imidazo[4,5-c]quinolines, demonstrating the use of sodium azide as a nitrogen source (Nandwana et al., 2017). Such methods are essential for producing a variety of heterocyclic compounds for further research and potential applications.
Detection and Analysis
The detection and quantification of heterocyclic aromatic amines (HAAs) in food samples is a significant research area, as these compounds can be potential mutagens or carcinogens. Techniques like lab-on-a-chip devices for electromembrane extraction coupled with HPLC have been developed for this purpose (Kamankesh et al., 2019). This research is critical for assessing the safety of food and understanding the risks associated with HAAs.
Antioxidant Vitamins and Mutagenicity
Studies have explored the mutagenic effects of food-derived carcinogens, including HAAs, and the potential protective effects of antioxidant vitamins. For example, the mutagenicity of HCAs like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline and the effect of antioxidant vitamins on reducing this mutagenicity have been investigated (Montgomery et al., 2002). This research suggests that dietary antioxidants could partially counteract the mutagenic activities of HAAs.
Safety and Hazards
Mechanism of Action
Target of Action
It is a labeled analog of the food mutagen and carcinogen meiq , which is known to induce DNA damage and gene mutation in rodent cells in vitro and gene mutation in insects .
Mode of Action
Based on its structural similarity to meiq, it may also bind to dna and induce dna damage and gene mutation .
Biochemical Pathways
Meiq, a structurally similar compound, can be metabolized by human liver microsomes to a species that damages bacterial dna , suggesting that similar pathways may be involved.
Result of Action
Meiq, a structurally similar compound, is known to induce dna damage and gene mutation , suggesting that 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 may have similar effects.
Action Environment
It is soluble in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide , which may influence its action and stability.
Properties
IUPAC Name |
2-azido-4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-7-6-9-8(4-3-5-14-9)10-11(7)18(2)12(15-10)16-17-13/h3-6H,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYGDZSFLARRCN-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N=[N+]=[N-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215499-36-7 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215499-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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